

# Comprehensive Spectroscopic Characterization of N-Cyclopropylbenzamide

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## Compound of Interest

Compound Name: *N-Cyclopropylbenzamide*

CAS No.: 15205-35-3

Cat. No.: B101487

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CAS Registry Number: 14813-60-6 Molecular Formula:

Molecular Weight: 161.20 g/mol

## Executive Summary

**N-Cyclopropylbenzamide** represents a model amide system combining a rigid, electron-rich cyclopropyl moiety with a benzoyl group. Its spectroscopic signature is defined by the unique high-field NMR resonance of the cyclopropyl protons and the characteristic fragmentation of the benzoyl cation in Mass Spectrometry. This guide provides the self-validating protocols required to synthesize, purify, and analytically confirm the identity of this compound.

## Synthesis & Sample Preparation

To ensure spectroscopic data reflects the pure compound, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann condition, optimized for high yield and minimal side products.

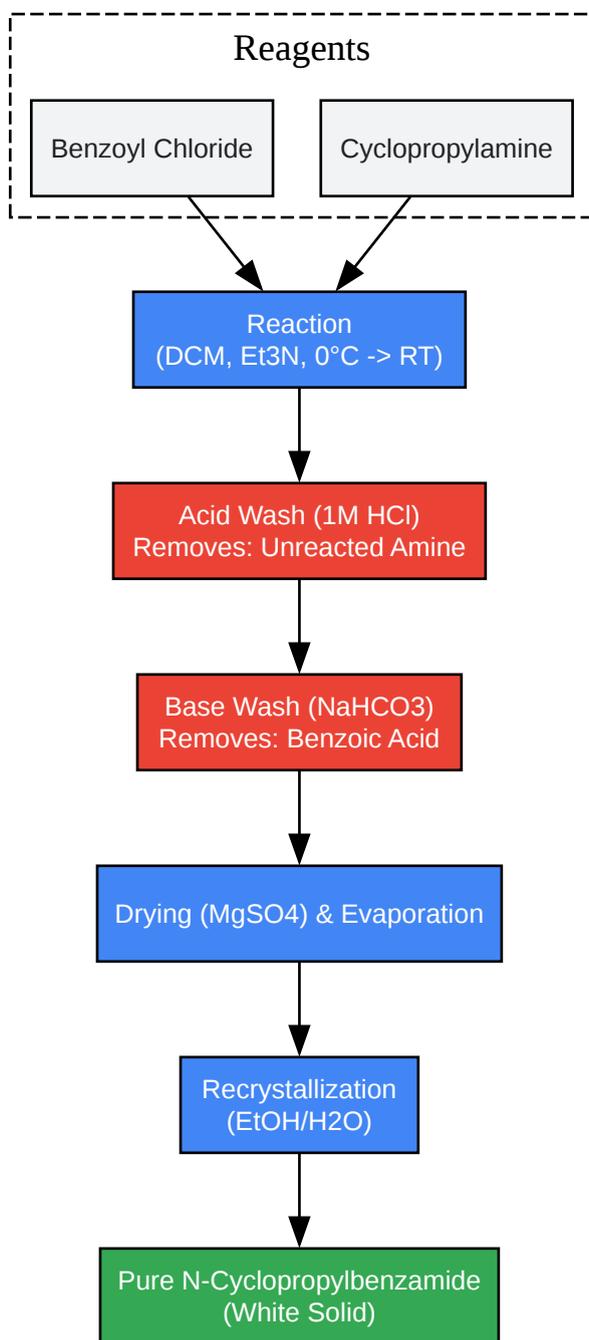
## Experimental Protocol

- Reagents: Benzoyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine ( , 1.2 eq), Dichloromethane (DCM, anhydrous).
- Procedure:

- Dissolve cyclopropylamine and  
in anhydrous DCM at 0°C under nitrogen atmosphere.
- Add benzoyl chloride dropwise over 15 minutes to control the exotherm.
- Allow the mixture to warm to room temperature and stir for 4 hours.
- Workup: Wash with 1M HCl (to remove unreacted amine), then saturated  
(to remove benzoic acid), and finally brine.
- Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

## Workflow Diagram

The following diagram illustrates the logical flow of synthesis and critical purification checkpoints.



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Figure 1: Synthesis and purification workflow ensuring removal of precursors for spectral clarity.

## Mass Spectrometry (EI-MS)

Method: Electron Impact (EI, 70 eV). Analysis: The mass spectrum is dominated by the stability of the benzoyl cation. Unlike aliphatic amides which may undergo McLafferty rearrangements,

**N-cyclopropylbenzamide** primarily undergoes

-cleavage at the carbonyl-nitrogen bond.

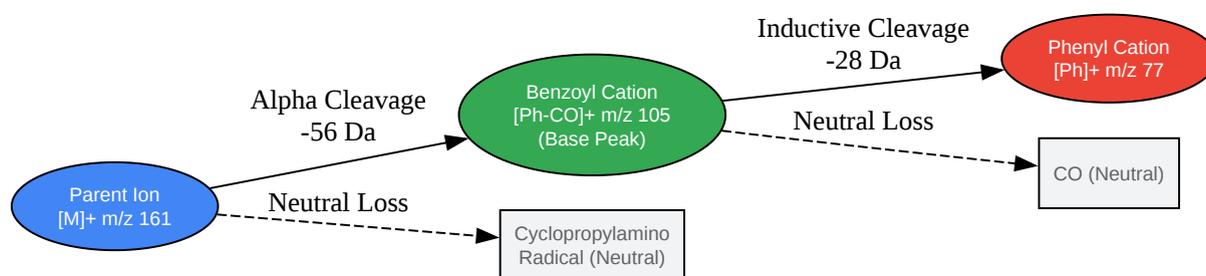
## Fragmentation Logic

The molecular ion (

) is distinct at  $m/z$  161. The bond between the carbonyl carbon and the nitrogen is the weakest link due to the stability of the resulting acylium ion (benzoyl cation).

$m/z$	Intensity	Fragment Assignment	Mechanistic Origin
161	Moderate		Molecular Ion (Parent).
160	Low		Loss of amide proton (minor).
105	Base Peak		Benzoyl Cation. -cleavage adjacent to C=O.
77	High		Phenyl Cation. Loss of CO from $m/z$ 105.
56	Low		Cyclopropylamino radical (rare charge retention).
51	Moderate		Fragmentation of the phenyl ring (aromatic breakdown).

## Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathway under Electron Impact ionization.

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Key Diagnostic: The distinction between the cyclopropyl C-H stretch (high frequency due to ring strain) and the aromatic C-H stretch is critical for confirmation.

Frequency ( )	Intensity	Assignment	Notes
3280 - 3320	Medium, Sharp	N-H Stretch	Characteristic of secondary amides.
3080 - 3100	Weak	Cyclopropyl C-H	Unusually high for C-H due to s-character in strained ring.
3030 - 3060	Weak	Aromatic C-H	Typical benzene ring stretch.
1635 - 1655	Strong	Amide I (C=O)	Lower than ketones due to resonance with Nitrogen lone pair.
1530 - 1550	Strong	Amide II (N-H Bend)	Combined N-H bending and C-N stretching.
690 - 710	Strong	C-H Out-of-Plane	Monosubstituted benzene ring (diagnostic).

## Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d). Reference: TMS (0.00 ppm).

### **H NMR Data (400 MHz)**

The cyclopropyl protons exhibit high-field resonance due to the magnetic anisotropy of the cyclopropane ring, which shields the protons attached to it.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.75 - 7.78	Multiplet	2H	Ar-H (Ortho)	Deshielded by carbonyl anisotropy.
7.40 - 7.50	Multiplet	3H	Ar-H (Meta/Para)	Standard aromatic region.
6.30 - 6.50	Broad Singlet	1H	N-H	Exchangeable; shift varies with concentration/temperature.
2.85 - 2.95	Multiplet	1H	Cyclopropyl-CH	Methine proton adjacent to Nitrogen.
0.80 - 0.90	Multiplet	2H	Cyclopropyl-	Trans to methine (chemically equivalent pair).
0.55 - 0.65	Multiplet	2H	Cyclopropyl-	Cis to methine (chemically equivalent pair).

Interpretation Note: The cyclopropyl methylene protons (

) appear as two distinct multiplets. Even though the molecule has a plane of symmetry, the protons cis to the amide group are in a different magnetic environment than those trans to it.

## C NMR Data (100 MHz)

Shift ( , ppm)	Assignment	Notes
168.5	C=O	Amide carbonyl carbon.[1]
134.5	Ar-C (Ipso)	Quaternary carbon attached to carbonyl.
131.4	Ar-C (Para)	
128.6	Ar-C (Meta)	
126.9	Ar-C (Ortho)	
23.2	Cyclopropyl-CH	Methine carbon.
6.8	Cyclopropyl-	High field resonance characteristic of strained rings.

## Quality Control & Impurity Profiling

For drug development applications, purity must be >98%. The following impurities are common and must be monitored:

- Benzoic Acid: Result of benzoyl chloride hydrolysis.
  - Detection: IR broad peak 2500-3000  $\text{cm}^{-1}$  (O-H);  
H NMR broad singlet >10 ppm.
- Cyclopropylamine Hydrochloride: Unreacted starting material.[2]
  - Detection:  
H NMR signals shifted significantly upfield; insoluble in .
- Dicyclopropylurea: Result of phosgene contamination or coupling side reactions (rare).

- Detection: MS peak at m/z 140.

## References

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